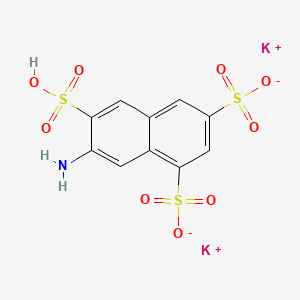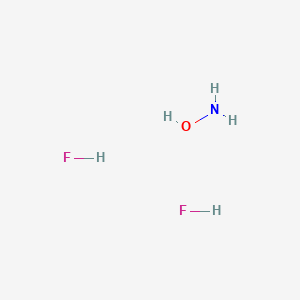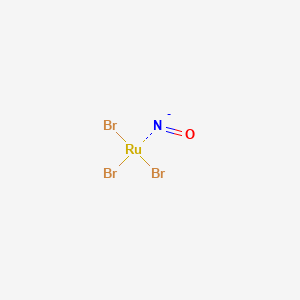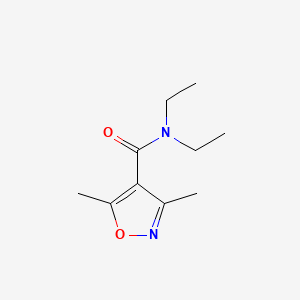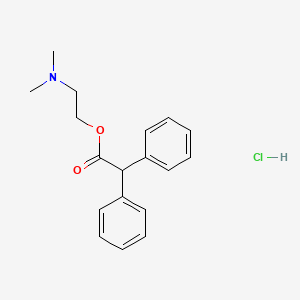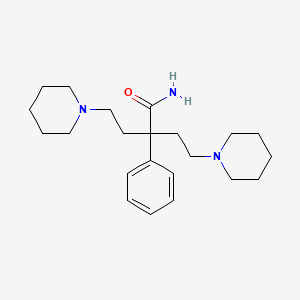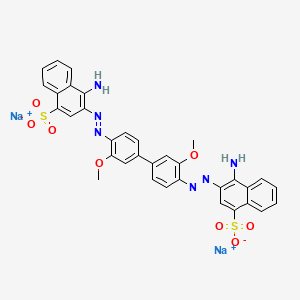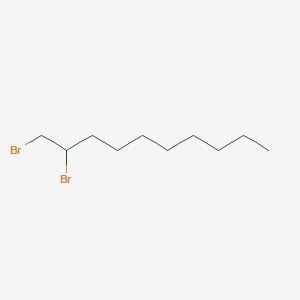
Tampramina
Descripción general
Descripción
Tampramine (AHR-9,377) is a tricyclic antidepressant (TCA) which was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors .
Molecular Structure Analysis
Tampramine has a molecular formula of C23H24N4 . Its molar mass is 356.473 g·mol−1 . The exact structure would require more detailed information or a visual representation, which I’m unable to provide.
Aplicaciones Científicas De Investigación
Propiedades Neuroquímicas y Actividad Antidepresiva
Tampramina, conocida como AHR-9377, ha sido estudiada por sus propiedades neuroquímicas y su potencial como antidepresivo. Es un inhibidor potente, selectivo y no competitivo de la recaptación de norepinefrina, que es un mecanismo de acción común para los antidepresivos . La investigación ha demostrado que la this compound puede reducir las tasas de respuesta y aumentar las tasas de refuerzo en ratas, similar a los fármacos antidepresivos establecidos . Además, se ha observado que disminuye el tiempo de inmovilidad en la prueba de natación forzada, un modelo empírico de depresión, lo que sugiere su actividad antidepresiva .
Interacción con los Receptores Beta Adrenérgicos
Se ha encontrado que la this compound influye en la densidad de los receptores beta adrenérgicos en la corteza cerebral de la rata. Las inyecciones repetidas de this compound provocaron una disminución en la densidad de estos receptores . Esta interacción es significativa porque los receptores beta adrenérgicos están involucrados en la respuesta al estrés y la función cardiovascular, y su modulación es un objetivo para diversas intervenciones terapéuticas.
Perfil de Posibles Efectos Secundarios
Debido a su inhibición selectiva de la recaptación de norepinefrina y poco desplazamiento en otros sitios de neurotransmisores, la this compound puede tener una actividad antidepresiva clínica con menos efectos secundarios . Esta selectividad podría convertirla en una candidata para futuras investigaciones sobre fármacos antidepresivos que los pacientes puedan tolerar mejor.
Investigación Farmacológica
En estudios farmacológicos, se ha demostrado que la this compound es un nuevo inhibidor de la recaptación de norepinefrina en varias preparaciones sinápticas de ratas . Esta propiedad la convierte en un compuesto valioso para estudiar la farmacodinámica de la norepinefrina en el sistema nervioso central y sus implicaciones para los trastornos del estado de ánimo.
Desarrollo de Medicamentos y Descontinuación
La this compound fue desarrollada inicialmente por Pfizer Inc., pero nunca se comercializó. Su estado más alto de I+D alcanzó la fase de descontinuación en los Estados Unidos . Comprender las razones detrás de su descontinuación podría proporcionar información sobre el proceso de desarrollo de fármacos y los desafíos que se enfrentan para llevar un nuevo compuesto farmacéutico al mercado.
Estudios Comparativos con Otros Antidepresivos Tricíclicos
Aunque la this compound es un antidepresivo tricíclico (ATC), actúa de manera diferente a los ATC típicos debido a su inhibición selectiva de la recaptación de norepinefrina y su despreciable afinidad por otros receptores de neurotransmisores . Los estudios comparativos con otros ATC podrían elucidar las ventajas y desventajas de este perfil farmacológico único.
Mecanismo De Acción
Target of Action
Tampramine, also known as AHR-9,377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor . This means that its primary target is the norepinephrine transporter (NET) . The NET is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.
Mode of Action
Tampramine interacts with its target, the NET, by binding to it and inhibiting its function . This inhibition prevents the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased presence of norepinephrine enhances its signaling, which can lead to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by Tampramine is the norepinephrine signaling pathway . By inhibiting the reuptake of norepinephrine, Tampramine enhances the signaling of this neurotransmitter. Norepinephrine plays a crucial role in attention and responding actions in the brain, and it is also involved in the body’s “fight or flight” response. Therefore, the enhancement of norepinephrine signaling can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
Pharmacokinetics
As a tricyclic antidepressant, it is likely that tampramine would be well-absorbed orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties would impact the bioavailability of Tampramine, determining how much of the drug reaches the systemic circulation and thus its efficacy .
Result of Action
The molecular and cellular effects of Tampramine’s action primarily involve the enhancement of norepinephrine signaling . This can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
Propiedades
IUPAC Name |
N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGGQFJPWBBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232203 | |
| Record name | Tampramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83166-17-0 | |
| Record name | Tampramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83166-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tampramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tampramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAMPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


